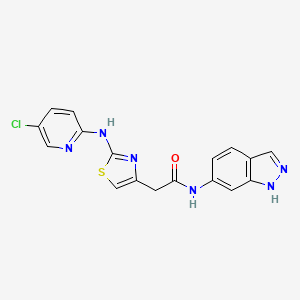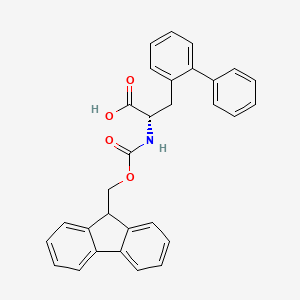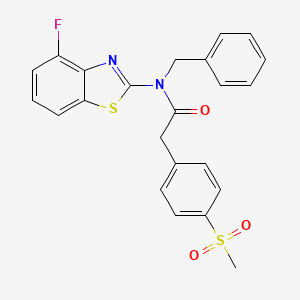![molecular formula C17H17N5O4S B2573191 Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate CAS No. 863500-99-6](/img/structure/B2573191.png)
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a novel triazole-pyrimidine hybrid compound. The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties . This compound also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial for maintaining cellular homeostasis and responding to cellular stress. By inhibiting these pathways, this compound can potentially exert neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
As a result of its action, this compound shows promising neuroprotective and anti-inflammatory properties . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reducing inflammation . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3, protecting neuronal cells from damage .
Analyse Biochimique
Biochemical Properties
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory responses. This compound interacts with various enzymes, proteins, and biomolecules. Notably, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in lipopolysaccharide-stimulated human microglia cells . These interactions suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in neuroinflammatory conditions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human neuronal cells, this compound has demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it influences cell signaling pathways, including the NF-kB inflammatory pathway, thereby modulating gene expression and cellular metabolism. These cellular effects highlight the potential of this compound in protecting neuronal cells from stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to active residues of ATF4 and NF-kB proteins, inhibiting endoplasmic reticulum stress and apoptosis . By modulating these pathways, this compound can reduce inflammation and promote cell survival. These interactions underscore the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its neuroprotective and anti-inflammatory properties over extended periods in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown promising neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, potential adverse effects, including toxicity, may be observed. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability. These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-3-26-14(24)8-12(23)9-27-17-15-16(18-10-19-17)22(21-20-15)11-4-6-13(25-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIYTWIFJBIMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331600 | |
| Record name | ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863500-99-6 | |
| Record name | ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)
![2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2573111.png)
![4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)




![5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2573125.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)

![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)
